An In-Depth Technical Guide to the Chemical Properties of 1-(N-Pentyl)cyclopentanol
An In-Depth Technical Guide to the Chemical Properties of 1-(N-Pentyl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(N-Pentyl)cyclopentanol is a tertiary alcohol characterized by a cyclopentane ring and a five-carbon pentyl group attached to the carbinol carbon. This structure imparts specific chemical and physical properties that are of interest in various fields of chemical research, particularly in the synthesis of novel organic molecules and in the exploration of new pharmacophores. The cyclopentane moiety, a common scaffold in medicinal chemistry, provides a rigid framework for the spatial orientation of substituents, which can be crucial for biological activity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(N-Pentyl)cyclopentanol, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of 1-(N-Pentyl)cyclopentanol are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | [2] |
| IUPAC Name | 1-pentylcyclopentan-1-ol | [2] |
| CAS Number | 194800-16-3 | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Flash Point | 82 °C (180 °F) | |
| Density | Not explicitly available | |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | |
| LogP (calculated) | 3.2 | [2] |
Synthesis and Reactivity
The most common and efficient method for the synthesis of tertiary alcohols like 1-(N-Pentyl)cyclopentanol is the Grignard reaction.[3] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In the case of 1-(N-Pentyl)cyclopentanol, the reaction would proceed by treating cyclopentanone with n-pentylmagnesium bromide.
Synthetic Workflow
Caption: Synthetic pathway for 1-(N-Pentyl)cyclopentanol via Grignard reaction.
Experimental Protocol: Synthesis of 1-(N-Pentyl)cyclopentanol via Grignard Reaction
This protocol is a generalized procedure based on standard Grignard reaction methodologies.[4] All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Pentyl bromide
-
Cyclopentanone
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of n-pentyl bromide in anhydrous diethyl ether.
-
Add a small amount of the n-pentyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining n-pentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that controls the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(N-Pentyl)cyclopentanol.
-
The product can be further purified by vacuum distillation.
-
Reactivity of 1-(N-Pentyl)cyclopentanol
As a tertiary alcohol, 1-(N-Pentyl)cyclopentanol exhibits characteristic reactivity. The bulky pentyl and cyclopentyl groups sterically hinder the hydroxyl group, affecting its reactivity in substitution reactions. However, the tertiary nature of the alcohol facilitates reactions that proceed through a stable tertiary carbocation intermediate, such as dehydration and substitution under acidic conditions.
Spectroscopic Data
The structural elucidation of 1-(N-Pentyl)cyclopentanol is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl and cyclopentyl protons. The absence of a proton on the carbinol carbon is a key feature of a tertiary alcohol. The spectrum would show multiplets for the methylene groups of the pentyl chain and the cyclopentyl ring, and a triplet for the terminal methyl group of the pentyl chain. The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbinol carbon (C-OH) will appear in the typical range for tertiary alcohols (around 70-85 ppm). The chemical shifts of the pentyl and cyclopentyl carbons can be predicted based on standard correlation tables.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 1-(N-Pentyl)cyclopentanol will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to C-C and C-O stretching and C-H bending vibrations.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-(N-Pentyl)cyclopentanol is unlikely to show a prominent molecular ion peak due to the facile dehydration of tertiary alcohols. The fragmentation pattern will likely be dominated by the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom. A significant peak corresponding to the loss of the pentyl group (M-71) would also be expected.[5]
Potential Applications in Drug Development
While specific biological activities of 1-(N-Pentyl)cyclopentanol have not been extensively reported, the cyclopentane scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Its incorporation into drug candidates can lead to favorable pharmacokinetic and pharmacodynamic properties.
Scaffolding for Novel Therapeutics
1-(N-Pentyl)cyclopentanol can serve as a versatile starting material for the synthesis of a variety of derivatives. The hydroxyl group can be functionalized to introduce different pharmacophores, or it can be replaced through nucleophilic substitution reactions. The lipophilic pentyl group can contribute to the molecule's ability to cross cell membranes.
Logical Relationship for Drug Discovery Workflow
Caption: A conceptual workflow for the development of new drug candidates from the 1-(N-Pentyl)cyclopentanol scaffold.
Derivatives of cyclopentane have shown a wide range of biological activities, including applications as anticancer, anticonvulsant, and antitussive agents.[6][7] The rigid, three-dimensional nature of the cyclopentane ring allows for precise positioning of functional groups to interact with biological targets. The introduction of an n-pentyl group can modulate the lipophilicity of the molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
General Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid inhalation of vapors.
-
Store in a tightly closed container in a cool, dry place.
For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[8]
Conclusion
1-(N-Pentyl)cyclopentanol is a tertiary alcohol with a combination of a cyclic and an aliphatic moiety, making it an interesting building block for organic synthesis. Its preparation via the Grignard reaction is straightforward, and its chemical properties are characteristic of a sterically hindered tertiary alcohol. While its direct applications in drug development are yet to be fully explored, the cyclopentane scaffold it possesses is of significant interest in medicinal chemistry. This guide provides a foundational understanding of the chemical properties of 1-(N-Pentyl)cyclopentanol to aid researchers and scientists in its potential application and further investigation.
References
-
The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Derivatives. Benchchem.
-
1-(n-Pentyl)cyclopentanol. PubChem.
-
Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Spectroscopic Profile of 1-(1-Hydroxy-1-methylethyl)cyclopentanol: A Technical Guide. Benchchem.
-
An In-Depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol. Benchchem.
-
-
Grignard Reaction. Web Pages.
-
-
Grignard Reaction.
-
EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org.
-
SAFETY DATA SHEET - The John D. Walsh Company.
-
1-Pentylcyclopentanol - Optional[MS (GC)] - Spectrum - SpectraBase.
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
-
Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. ResearchGate.
-
(PDF) Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. ResearchGate.
-
Cyclopentanol. Wikipedia.
-
Synthesis of High Density Aviation Fuel with Cyclopentanol | Request PDF. ResearchGate.
-
Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed.
-
2-Pentylcyclopentan-1-ol | C10H20O | CID 3019960. PubChem.
-
1-Ethynylcyclopentanol. NIST WebBook.
-
Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. PubMed.
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC.
-
Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural.
-
Raman spectroscopic study of cyclopentane at high pressure. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(n-Pentyl)cyclopentanol | C10H20O | CID 549095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
